molecular formula C8H10N2OS2 B1387338 3-ethyl-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105190-30-4

3-ethyl-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B1387338
CAS RN: 1105190-30-4
M. Wt: 214.3 g/mol
InChI Key: QQLNKFOPPXXFDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, also known as 3-ethyl-2-thiopyridin-4-one, is a heterocyclic compound with a thiopyridine ring structure. It is a novel compound with a wide range of applications in the fields of chemistry, biochemistry, and medicine. 3-ethyl-2-thiopyridin-4-one has been studied extensively for its ability to act as a catalyst in various chemical reactions, as well as its potential therapeutic applications in the treatment of various diseases.

Scientific Research Applications

3-ethyl-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-oneiopyridin-4-one has been studied extensively in the fields of chemistry, biochemistry, and medicine. In the field of chemistry, 3-ethyl-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-oneiopyridin-4-one has been used as a catalyst in various chemical reactions, such as the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig amination reaction. In biochemistry, it has been studied for its ability to inhibit the activity of enzymes involved in the synthesis of proteins and cellular signaling pathways. In the field of medicine, 3-ethyl-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-oneiopyridin-4-one has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and neurological disorders.

Mechanism of Action

Target of Action

The primary targets of 3-ethyl-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.

Mode of Action

It has been observed that some of the compounds in the thieno[2,3-d]pyrimidin-4(3h)-one class have significant antimycobacterial activity . This suggests that these compounds may interact with key proteins or enzymes in the Mycobacteria, disrupting their normal function and leading to bacterial death.

Pharmacokinetics

The compound’s potential as an antitubercular agent suggests that it may have suitable pharmacokinetic properties for drug development .

Result of Action

The result of the compound’s action is the inhibition of Mycobacteria growth, leading to a decrease in the bacterial population . This could potentially alleviate the symptoms of tuberculosis and contribute to the clearance of the infection.

Advantages and Limitations for Lab Experiments

The advantages of using 3-ethyl-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-oneiopyridin-4-one in laboratory experiments include its ability to act as a catalyst in various chemical reactions, its potential therapeutic applications in the treatment of various diseases, and its ability to act as an antioxidant and anti-inflammatory agent. However, its use in laboratory experiments is limited by its potential toxicity and its limited availability.

Future Directions

Future research on 3-ethyl-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-oneiopyridin-4-one could focus on its therapeutic applications in the treatment of various diseases, such as cancer, diabetes, and neurological disorders. In addition, further research could focus on its potential as an antioxidant and anti-inflammatory agent. Furthermore, further research could focus on its ability to act as a catalyst in various chemical reactions, as well as its potential toxicity and limited availability. Finally, research could also focus on its potential use as a drug delivery system.

Biochemical Analysis

Biochemical Properties

3-ethyl-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The mercapto group (-SH) in the compound is particularly reactive, allowing it to form covalent bonds with thiol groups in proteins and enzymes. This interaction can lead to the inhibition or activation of enzyme activity, depending on the specific enzyme involved. For instance, the compound may interact with cysteine residues in enzymes, leading to the formation of disulfide bonds and subsequent changes in enzyme conformation and activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time when exposed to light or heat. Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged inhibition of enzyme activity or persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes becomes significant only above a certain concentration .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. Additionally, the compound can affect metabolic flux by altering the levels of key metabolites, such as ATP and NADH, thereby influencing cellular energy production and redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and it may accumulate in specific cellular compartments, such as the cytoplasm or nucleus. The distribution of the compound within tissues can also be influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be targeted to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression .

properties

IUPAC Name

3-ethyl-2-sulfanylidene-6,7-dihydro-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS2/c1-2-10-7(11)6-5(3-4-13-6)9-8(10)12/h2-4H2,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLNKFOPPXXFDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CCS2)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
3-ethyl-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 3
3-ethyl-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 4
3-ethyl-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 5
3-ethyl-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 6
3-ethyl-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

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